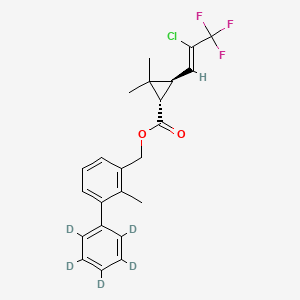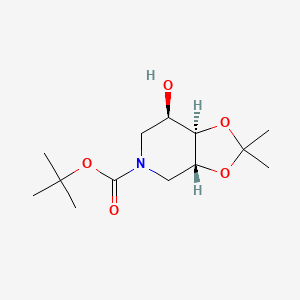
(rac-trans)-Bifenthrin-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-trans-Bifenthrin-d5 is a deuterated form of bifenthrin, a synthetic pyrethroid insecticide. The deuterium labeling in (Rac)-trans-Bifenthrin-d5 is used to study the metabolism and environmental fate of bifenthrin. This compound is particularly valuable in research due to its stability and ability to be distinguished from non-deuterated bifenthrin in analytical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-trans-Bifenthrin-d5 involves the incorporation of deuterium atoms into the bifenthrin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Preparation of Deuterated Intermediates: Starting with deuterated precursors, such as deuterated benzyl chloride.
Cyclopropanation: Formation of the cyclopropane ring using deuterated reagents.
Esterification: Coupling the deuterated intermediates with appropriate acids to form the final product.
Industrial Production Methods
Industrial production of (Rac)-trans-Bifenthrin-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Deuterated Precursors: Using deuterated solvents and reagents to ensure high deuterium incorporation.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions, such as temperature and pressure.
Purification: Using techniques like chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(Rac)-trans-Bifenthrin-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar metabolites, while reduction can lead to less oxidized forms of the compound.
科学的研究の応用
(Rac)-trans-Bifenthrin-d5 is used extensively in scientific research, including:
Environmental Studies: Tracking the fate and degradation of bifenthrin in the environment.
Metabolic Studies: Understanding the metabolism of bifenthrin in biological systems.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Toxicology: Investigating the toxicological effects of bifenthrin and its metabolites.
作用機序
The mechanism of action of (Rac)-trans-Bifenthrin-d5 is similar to that of bifenthrin. It acts on the nervous system of insects by binding to voltage-gated sodium channels, causing prolonged depolarization and paralysis. The deuterium labeling does not significantly alter the mechanism but allows for detailed tracking and analysis.
類似化合物との比較
Similar Compounds
Bifenthrin: The non-deuterated form, widely used as an insecticide.
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: A pyrethroid with a similar mode of action but different chemical structure.
Uniqueness
(Rac)-trans-Bifenthrin-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking in metabolic and environmental studies, making it a valuable tool for scientists.
特性
分子式 |
C23H22ClF3O2 |
|---|---|
分子量 |
427.9 g/mol |
IUPAC名 |
[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1/i4D,5D,6D,8D,9D |
InChIキー |
OMFRMAHOUUJSGP-LGMXPPGVSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
正規SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)












